N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of pyrido[2,3-d]pyrimidines, which are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-phenylacetamide with NH4OAc . A mixture of pyrimidine and NH4OAc in n-BuOH was heated under reflux for 2.5 hours .
Molecular Structure Analysis
The molecular structure of “N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be analyzed using 1H NMR spectroscopy . The 1H NMR (600 MHz, DMSO-d6) data is as follows: δ 11.80 (br s, 1H, NH, H-7), 9.42 (s, 1H, NH), 8.30 (s, 1H, H-2), 7.96 (d, J = 8.9 Hz, 2H, Ar–H), 7.38 (d, J = 8.9 Hz, 2H, Ar–H), 7.26 (dd, J = 3.5, 2.1 Hz, 1H, H-6), 6.80 (dd, J = 3.5, 1.7 Hz, 1H, H-5) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” include its appearance as a white powder, a yield of 50%, and a melting point of 227 °C .
Scientific Research Applications
- Application : N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been optimized as selective, orally active inhibitors of PKB. These compounds modulate biomarkers of PKB signaling and inhibit tumor growth in vivo .
- Application : Representative compounds of N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibit human tumor xenograft growth in mice at well-tolerated doses .
- Application : Derivatives of N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, such as N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibit potent antitubercular activity against Mycobacterium tuberculosis .
- Application : Piritrexim, a compound related to N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, inhibits DHFR and shows antitumor effects .
Protein Kinase B (Akt) Inhibition
Antitumor Effects
Antitubercular Activity
Dihydrofolate Reductase (DHFR) Inhibition
Synthesis Methods
Future Directions
The future directions for the study of “N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds could involve further exploration of their potential as anticancer agents . This could include more detailed studies of their mechanisms of action, as well as the design of new selective, effective, and safe anticancer agents .
properties
IUPAC Name |
N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H2,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMOBFXAHDWFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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